2-Methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine
CAS No.:
Cat. No.: VC13507450
Molecular Formula: C12H19BN2O3
Molecular Weight: 250.10 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H19BN2O3 |
|---|---|
| Molecular Weight | 250.10 g/mol |
| IUPAC Name | 2-methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine |
| Standard InChI | InChI=1S/C12H19BN2O3/c1-11(2)12(3,4)18-13(17-11)9-7-6-8(14)10(15-9)16-5/h6-7H,14H2,1-5H3 |
| Standard InChI Key | FKUFQXDYXAGLFI-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=NC(=C(C=C2)N)OC |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=NC(=C(C=C2)N)OC |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound belongs to the pyridine-boronate ester family, characterized by a six-membered aromatic ring substituted with a methoxy group at position 2, an amine at position 3, and a pinacol boronate ester at position 5. Its molecular formula is C₁₂H₁₉BN₂O₃, with a molecular weight of 250.10 g/mol . The boronate ester moiety (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) enhances stability and facilitates Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern drug synthesis .
Stereoelectronic Properties
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LogP Values: Experimental logP estimates range from 0.0 (iLOGP) to 1.46 (XLOGP3), indicating moderate lipophilicity suitable for membrane permeability .
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Topological Polar Surface Area (TPSA): 66.6 Ų, suggesting moderate solubility in polar solvents .
Synthesis and Characterization
Synthetic Pathways
The compound is synthesized via a two-step protocol:
Step 1: Boronation of Pyridine Precursors
A pyridine derivative bearing a nitro group undergoes Miyaura borylation using bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst. This step introduces the boronate ester at position 5 .
Step 2: Functional Group Modifications
Methanesulfonylation is a key derivatization reaction:
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Reagents: Methanesulfonyl chloride (0.309 mL, 4.00 mmol), pyridine (5 mL)
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Conditions: 20°C for 18 hours under inert atmosphere
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Purification: Silica gel chromatography with dichloromethane/methanol gradients .
Table 1: Representative Synthesis Data
| Parameter | Value | Source |
|---|---|---|
| Reaction Temperature | 20°C | |
| Reaction Time | 18 hours | |
| Isolated Yield | 58% | |
| Purity (LCMS) | MH⁺ = 329 (Method A/B) |
Physicochemical Properties
Solubility and Stability
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Aqueous Solubility: 0.94 mg/mL (0.00376 mol/L), classified as "soluble" per ESOL predictions .
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Storage: Recommended at 2–8°C under inert gas to prevent hydrolysis of the boronate ester .
Pharmacokinetic Predictions
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Blood-Brain Barrier (BBB) Permeation: Unlikely (LogBB < -1) .
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CYP Inhibition: No significant inhibition of major cytochrome P450 isoforms (CYP1A2, 2C19, etc.) .
Table 2: Key Physicochemical Parameters
| Property | Value | Method |
|---|---|---|
| LogP (Consensus) | 0.63 | SILICOS-IT |
| Solubility (ESOL) | 0.94 mg/mL | Experimental |
| TPSA | 66.6 Ų | Computational |
| Molecular Weight | 250.10 g/mol | Empirical |
Pharmacological and Biological Applications
Antibiotic and Antiviral Research
The compound’s boronate group enables its use as a protease inhibitor scaffold, particularly targeting viral enzymes like HIV-1 protease . Its amine and methoxy substituents enhance binding affinity to polar active sites.
Fluorescent Probe Development
As a boron-containing fluorophore precursor, it participates in intramolecular charge transfer (ICT) systems for pH-sensitive imaging agents .
Comparative Analysis with Positional Isomers
While data on the 6-substituted isomer (as queried) remain scarce, the 5-substituted analog’s properties suggest that positional changes would alter:
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Solubility: Reduced polarity in the 6-isomer due to altered hydrogen-bonding capacity.
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Synthetic Utility: Steric hindrance at position 6 may complicate cross-coupling reactions.
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